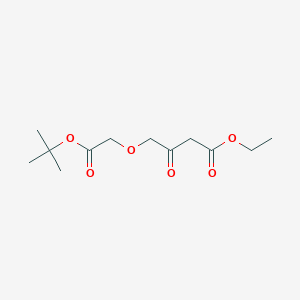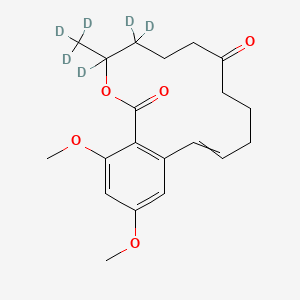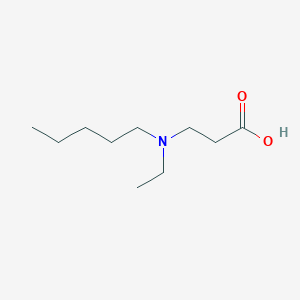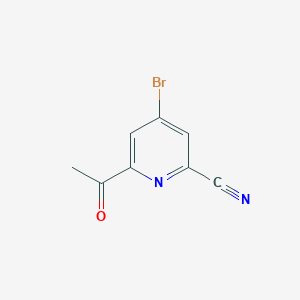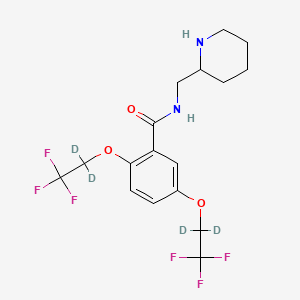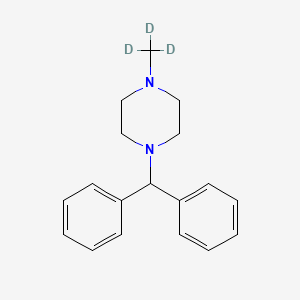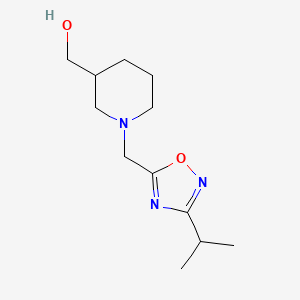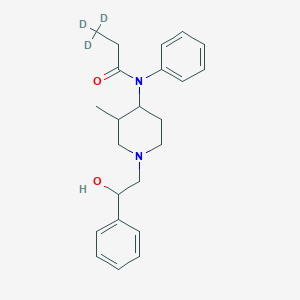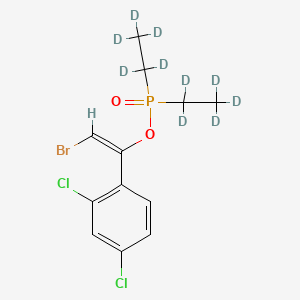
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its bromine, dichlorophenyl, and phosphoric acid ester groups, making it a versatile molecule in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid typically involves multiple steps. One common method includes the bromination of 1-(2,4-dichlorophenyl)ethanone followed by esterification with phosphoric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The phosphoric acid ester group enhances the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2,5-dichlorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichlorophenyl)ethenyldi(ethyl-1,1,2,2,2-d5) Ester Phosphoric Acid is unique due to its specific combination of bromine, dichlorophenyl, and phosphoric acid ester groups. This combination imparts distinct chemical properties, making it more versatile and effective in various applications compared to its similar counterparts .
Propriétés
Formule moléculaire |
C12H14BrCl2O2P |
|---|---|
Poids moléculaire |
382.08 g/mol |
Nom IUPAC |
1-[(E)-1-[bis(1,1,2,2,2-pentadeuterioethyl)phosphoryloxy]-2-bromoethenyl]-2,4-dichlorobenzene |
InChI |
InChI=1S/C12H14BrCl2O2P/c1-3-18(16,4-2)17-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+/i1D3,2D3,3D2,4D2 |
Clé InChI |
NLTUCCUWFHJYOV-MKROIWPFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])P(=O)(C([2H])([2H])C([2H])([2H])[2H])O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCP(=O)(CC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





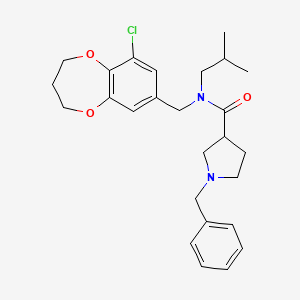
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
